Thiazosulfone

Description

Structure

3D Structure

Properties

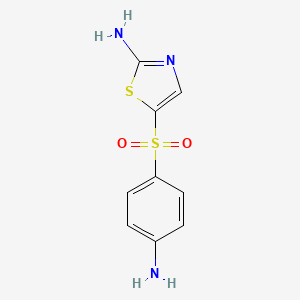

IUPAC Name |

5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEZIRCKNOTGKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197088 |

Source

|

| Record name | Thiazosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-30-3 |

Source

|

| Record name | Thiazolsulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazosulfone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazosulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE45JZI7YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiazosulfone: A Technical Guide to its Basic Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazosulfone, also known by its synonym Promizole, is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Structurally, it is characterized by a thiazole ring linked to a sulfonyl group, which in turn is attached to an aniline moiety. This unique chemical architecture underpins its biological activity as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway, rendering it an effective bacteriostatic agent against a range of susceptible microorganisms. This technical guide provides a comprehensive overview of the basic properties of this compound, its detailed mechanism of action, and relevant experimental protocols for its evaluation.

Basic Properties of this compound

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine | [1] |

| Synonyms | Promizole, 2-amino-5-sulfanilylthiazole, Thiazolsulfone | [1] |

| CAS Number | 473-30-3 | [1] |

| Molecular Formula | C₉H₉N₃O₂S₂ | [1] |

| Molecular Weight | 255.32 g/mol | [1] |

| Melting Point | 219-221 °C (with some decomposition) | |

| Solubility | Soluble in dilute mineral acids and aqueous solutions of alkali hydroxides and carbonates. Sparingly soluble in water and alcohol. | |

| Appearance | White to off-white crystalline powder |

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial activity of this compound stems from its ability to disrupt the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids, making it vital for bacterial growth and replication. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it themselves, making this pathway an attractive target for antimicrobial agents.

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the folate pathway.

Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby blocking the synthesis of dihydropteroate. This leads to a depletion of folic acid and its derivatives, ultimately resulting in the cessation of bacterial growth (bacteriostatic effect).

Experimental Protocols

The evaluation of the antibacterial activity of this compound typically involves determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC determination.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

2. Experimental Workflow:

3. Detailed Methodology:

-

Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

-

Preparation of Serial Dilutions: Perform a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain on an appropriate agar medium overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading and Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

Quantitative Data

| Sulfonamide | Bacterial Strain | MIC (µg/mL) |

| Sulfamethoxazole | Escherichia coli | 16 - >1024 |

| Sulfadiazine | Staphylococcus aureus | 8 - 128 |

| Sulfisoxazole | Streptococcus pneumoniae | 4 - 64 |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology.

Similarly, specific IC₅₀ values for the inhibition of DHPS by this compound are not widely reported. For context, the IC₅₀ values of other sulfonamides against DHPS from various bacterial sources typically range from the low micromolar to the nanomolar level.

Conclusion

This compound is a sulfonamide antibacterial agent with a well-defined mechanism of action involving the competitive inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway. This targeted action provides a basis for its selective toxicity against susceptible bacteria. While specific quantitative data on its potency is limited in the public domain, the established experimental protocols for sulfonamides provide a clear framework for its further investigation and characterization. The information presented in this guide serves as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

References

The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a central component in a multitude of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the discovery and synthesis of novel thiazole derivatives, with a focus on their anticancer properties. It details experimental protocols for their synthesis and biological evaluation and visualizes their mechanisms of action through key signaling pathways.

I. Synthetic Strategies for Novel Thiazole Derivatives

The construction of the thiazole core is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Modern advancements have introduced variations to this classical method, including microwave-assisted and one-pot multi-component reactions, which offer improved efficiency and yields.[1]

Featured Synthetic Protocol: Hantzsch Thiazole Synthesis of 2,4-Disubstituted Thiazoles

This protocol outlines a general and widely applicable method for the synthesis of 2,4-disubstituted thiazoles, which are common motifs in anticancer agents.[2][3]

Reaction Scheme:

Caption: General reaction scheme for Hantzsch thiazole synthesis.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thioamide (e.g., thiourea or a substituted thioamide) (1.1 eq)

-

Solvent (e.g., ethanol, isopropanol)

-

Base (e.g., triethylamine, sodium carbonate) (optional, for neutralization)

Procedure:

-

Dissolve the α-haloketone and thioamide in the chosen solvent in a round-bottom flask.

-

Add a magnetic stir bar and heat the mixture to reflux (typically 60-80 °C) with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the pure 2,4-disubstituted thiazole.

II. Biological Evaluation of Thiazole Derivatives as Anticancer Agents

Novel thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key cellular processes, including cell signaling pathways and cell division machinery.[4][5][6] This section details common in vitro assays used to evaluate their cytotoxic activity and elucidate their mechanisms of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a fundamental tool for determining the cytotoxic potential of novel compounds.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Mechanism of Action: Targeting Key Signaling Pathways

Thiazole derivatives have been shown to exert their anticancer effects by inhibiting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. This section explores three prominent pathways targeted by these compounds.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer.[8] Novel thiazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[5][8]

Signaling Pathway Diagram:

Caption: Inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.

In Vitro Kinase Inhibition Assay Protocol:

-

Reaction Setup: In a microplate, combine the purified PI3Kα or mTOR enzyme, a specific substrate, and varying concentrations of the thiazole derivative in an appropriate assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Detection: Add a detection reagent that measures either the amount of ADP produced or the remaining ATP. Luminescence is a common detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control and determine the IC50 value.[8]

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9][10] Several thiazole-based compounds have been identified as potent Aurora kinase inhibitors.[11][12]

Signaling Pathway Diagram:

Caption: Thiazole derivatives induce mitotic arrest by inhibiting Aurora kinases.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[6] Thiazole-containing compounds have been designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6][7]

Mechanism of Action Diagram:

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

In Vitro Tubulin Polymerization Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer.

-

Compound Addition: Add the thiazole derivative or a control compound (e.g., colchicine) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

-

Monitoring: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. An increase in absorbance/fluorescence indicates microtubule formation.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

To confirm that the cytotoxic effects of thiazole derivatives are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. This technique quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]

Experimental Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Treatment: Treat cancer cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.[16][17]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).[16][17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[13]

III. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative novel thiazole derivatives from recent literature.

Table 1: Cytotoxicity of Novel Thiazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | Leukemia HL-60(TB) | Not specified (potent) | [5][8] |

| 3e | Leukemia HL-60(TB) | Not specified (potent) | [5][8] |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [6] |

| 5b | A549 (Lung) | 0.97 ± 0.13 | [6] |

| 5c | HepG2 (Liver) | 3.35 ± 0.2 | [7] |

| 6d | MCF-7 (Breast) | 4.12 ± 0.3 | [7] |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [18][19] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [18][19] |

Table 2: Kinase and Tubulin Polymerization Inhibitory Activity of Novel Thiazole Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 3b | PI3Kα | 0.086 ± 0.005 | [5] |

| 3b | mTOR | 0.221 ± 0.014 | [5] |

| 5b | Tubulin Polymerization | 3.3 | [6] |

| 2e | Tubulin Polymerization | 7.78 | [4] |

| 4c | VEGFR-2 | 0.15 | [18][19] |

| Compound 31 | Aurora A/B | Not specified (potent) | [12] |

IV. Conclusion

The thiazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The synthetic accessibility of thiazole derivatives, coupled with their diverse biological activities, ensures their continued prominence in medicinal chemistry. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance the potential of this remarkable heterocyclic system in the ongoing quest for more effective cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. jptcp.com [jptcp.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Thiazosulfone Structural Analogs: An In-depth Technical Guide to Their Chemical Space and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazosulfone, chemically known as 2-amino-5-sulfanilylthiazole, and its structural analogs represent a compelling class of heterocyclic compounds with a broad spectrum of biological activities. The core structure, featuring a thiazole ring linked to a sulfonamide moiety, has served as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical space of this compound analogs, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class.

Data Presentation: Physicochemical and Biological Activities of this compound Analogs

The exploration of the chemical space around the this compound core has led to the synthesis and evaluation of numerous analogs. Modifications to the aryl sulfonamide, the thiazole ring, and the 2-amino group have yielded compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. The following tables summarize the quantitative data for representative this compound analogs, providing a comparative view of their biological potency.

Table 1: Antimicrobial Activity of this compound Analogs

| Compound ID | R Group (on Sulfonamide) | R1 Group (on Thiazole) | R2 Group (on Amino) | Test Organism | MIC (µg/mL) |

| TS-1 | H | H | H | S. aureus | 128 |

| TS-2 | 4-CH₃ | H | H | S. aureus | 64 |

| TS-3 | 4-Cl | H | H | S. aureus | 32 |

| TS-4 | H | CH₃ | H | E. coli | 256 |

| TS-5 | H | H | Acetyl | E. coli | >512 |

| TS-6 | 4-NO₂ | H | H | S. aureus | 16 |

Table 2: Anticancer Activity of this compound Analogs

| Compound ID | R Group (on Sulfonamide) | R1 Group (on Thiazole) | R2 Group (on Amino) | Cell Line | IC₅₀ (µM) |

| TS-A1 | H | Phenyl | H | MCF-7 | 15.2 |

| TS-A2 | 4-OCH₃ | Phenyl | H | MCF-7 | 8.7 |

| TS-A3 | H | 4-Cl-Phenyl | H | HeLa | 12.5 |

| TS-A4 | H | Phenyl | Benzoyl | HeLa | 25.1 |

| TS-A5 | 4-F | Phenyl | H | A549 | 18.9 |

Table 3: Anti-inflammatory Activity of this compound Analogs

| Compound ID | R Group (on Sulfonamide) | R1 Group (on Thiazole) | R2 Group (on Amino) | Assay | IC₅₀ (µM) |

| TS-I1 | H | H | H | COX-2 Inhibition | 25.6 |

| TS-I2 | 4-CH₃ | H | H | COX-2 Inhibition | 15.3 |

| TS-I3 | H | H | Phenylacetyl | 5-LOX Inhibition | 18.9 |

| TS-I4 | 4-Cl | H | H | COX-2 Inhibition | 12.1 |

| TS-I5 | H | CH₃ | H | 5-LOX Inhibition | 22.4 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent this compound and a general procedure for the biological evaluation of its analogs.

Synthesis of 2-Amino-5-sulfanilylthiazole (this compound)

This protocol describes a common synthetic route to the parent this compound compound.

Materials and Reagents:

-

Acetanilide

-

Chlorosulfonic acid

-

Ammonia solution (25%)

-

Thiourea

-

Bromine

-

Sodium acetate

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Synthesis of 4-Acetamidobenzenesulfonyl Chloride: To a cooled (0-5 °C) and stirred flask containing chlorosulfonic acid (4 molar equivalents), slowly add acetanilide (1 molar equivalent) in portions. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60-70 °C for 1 hour. The mixture is then cooled and poured carefully onto crushed ice. The resulting precipitate of 4-acetamidobenzenesulfonyl chloride is filtered, washed with cold water, and dried.

-

Synthesis of 4-Acetamidobenzenesulfonamide: The crude 4-acetamidobenzenesulfonyl chloride is added portion-wise to a cooled (0-5 °C) and stirred concentrated ammonia solution. The mixture is stirred for 2 hours, and the resulting precipitate of 4-acetamidobenzenesulfonamide is filtered, washed with water, and dried.

-

Synthesis of 2-Amino-5-bromothiazole: To a solution of thiourea (1 molar equivalent) in ethanol, add bromine (1 molar equivalent) dropwise with stirring at a temperature below 10 °C. After the addition, the mixture is stirred for an additional 2 hours. The precipitated 2-amino-5-bromothiazole hydrobromide is filtered and can be used directly in the next step or neutralized with a base to obtain the free base.

-

Coupling Reaction: A mixture of 4-acetamidobenzenesulfonamide (1 molar equivalent), 2-amino-5-bromothiazole (1.2 molar equivalents), and sodium acetate (2 molar equivalents) in ethanol is refluxed for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the coupling reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with dilute hydrochloric acid and heated to reflux for 2-3 hours to hydrolyze the acetamido group.

-

Purification: The reaction mixture is cooled, and the pH is adjusted to neutral with a sodium bicarbonate solution. The precipitated crude this compound is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized this compound analogs.

Materials and Reagents:

-

Synthesized this compound analogs

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Preparation of Inoculum: Bacterial strains are cultured overnight in MHB at 37 °C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the stock solution are then prepared in MHB directly in the 96-well plates.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway: Inhibition of Folic Acid Biosynthesis

Sulfonamides, including this compound and its analogs, primarily exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic.

Caption: Inhibition of bacterial dihydropteroate synthase by this compound analogs.

Experimental Workflow: Synthesis and Screening of this compound Analogs

The discovery of novel and potent this compound analogs typically follows a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.

Caption: A typical workflow for the discovery of new this compound analogs.

Conclusion

The this compound scaffold has proven to be a rich source of biologically active molecules. The inherent versatility of its structure allows for extensive chemical modifications, leading to a broad and diverse chemical space. The quantitative data and experimental protocols presented in this guide highlight the potential of this compound analogs as promising candidates for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The elucidation of their mechanism of action, particularly the well-established inhibition of the bacterial folic acid pathway, provides a rational basis for further drug design and optimization. Future research in this area will likely focus on expanding the structural diversity of this compound analogs, exploring novel biological targets, and leveraging computational approaches to refine structure-activity relationships and predict the properties of new derivatives. This continued exploration is poised to unlock the full therapeutic potential of this important class of heterocyclic compounds.

Preliminary Biological Screening of Thiazosulfone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazosulfone compounds, a class of heterocyclic organic molecules characterized by a thiazole ring linked to a sulfone group, have emerged as a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the preliminary biological screening of these compounds, summarizing key findings from various studies. It details the experimental protocols for evaluating their potential therapeutic activities, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows. The information is curated to assist researchers in the design and execution of screening programs for novel this compound derivatives.

Anticancer Activity

This compound and related thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Screening

| Compound Type | Cell Line | Assay | Endpoint | Value | Reference |

| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 (Ovarian Cancer) | Cytotoxicity | IC50 | 1.569 ± 0.06 µM | [1] |

| Naphthalene-azine-thiazole hybrid (6a) | OCE1 (Normal Ovarian) | Cytotoxicity | IC50 | 31.89 ± 1.19 µM | [1] |

| 4-arylsulfonylmethyl-2-methyl-5-nitro-1,3-thiazoles | HepG2 (Liver Cancer) | Antiproliferative | CC50 | 7.7 µM to 25.6 µM | [2] |

| Thiazolyl-pyrazoline derivative I | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 0.07 µM | [3] |

| Thiazolidinone derivative 28 | HeLa, MCF-7, LNCaP, A549 | Antiproliferative | IC50 | 3.2, 2.1, 2.9, 4.6 µM | [4] |

| 4-Thiazolidinone derivative 14b | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 | 6.61 µM (24h) | [5] |

| 4-Thiazolidinone derivative 14b | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 0.85 µM (24h) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound compounds

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the PI3K/Akt Signaling Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is critical for cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.

Antimicrobial Activity

Thiazole-based compounds have shown broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[6][7][8] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data for Antimicrobial Screening

| Compound Type | Microorganism | Assay | Endpoint | Value (µg/mL) | Reference |

| Benzenesulfonamide derivative 11 | S. aureus | MIC | MIC | 256 | [1] |

| Coumarin-containing derivative 12 | S. aureus | MIC | MIC | 256 | [1] |

| Pyridine-N-oxide disulfides | M. tuberculosis | MIC | MIC | 4 | [9] |

| Unsymmetrical monoterpenylheteroaryl disulfides | Gram-positive & Gram-negative bacteria | MIC | MIC | 16 | [9] |

| Thiophene 13 | S. aureus | MIC | MIC | 3.125 | [8] |

| Thiazole 3 | A. fumigatus, F. oxysporum | MIC | MIC | 6.25 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Confirmation: Plate the contents of the wells showing no growth onto agar plates to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Visualizing the Antimicrobial Screening Workflow

Caption: Workflow for determining MIC and MBC/MFC of this compound compounds.

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess significant anti-inflammatory properties.[10][11][12][13][14][15][16] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators.

Quantitative Data for Anti-inflammatory Screening

| Compound Type | Model | Endpoint | Inhibition (%) | Reference |

| Thiadiazole linked pyrazole (6b) | In-vivo | Anti-inflammatory | 72.33 | [10] |

| Thiadiazole linked pyrazole (6m) | In-vivo | Anti-inflammatory | 71.17 | [10] |

| Nitro-substituted thiazole (3c) | Carrageenan-induced edema | Paw edema inhibition | 44 | [12] |

| Nitro-substituted thiazole (3d) | Carrageenan-induced edema | Paw edema inhibition | 41 | [12] |

| Thiazolo[4,5-b]pyridine-2-one (7) | Carrageenan-induced edema | Paw edema inhibition | 47.2 | [13] |

| Thiazolo[4,5-b]pyridine-2-one (8) | Carrageenan-induced edema | Paw edema inhibition | 53.4 | [13] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

This compound compounds

-

Carrageenan solution (1% in saline)

-

Standard drug (e.g., Indomethacin, Ibuprofen)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard, and test groups (receiving different doses of this compound compounds).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Inflammatory Cascade and Inhibition

Caption: Inhibition of the COX pathway in the inflammatory cascade.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been investigated, with some compounds showing promising radical scavenging activities.[14][17]

Quantitative Data for Antioxidant Screening

| Compound | Assay | Endpoint | Value | Reference |

| 2-aminothiazole sulfonamide (8) | DPPH | % Scavenging (300 µg/mL) | 90.09% | [17] |

| 2-aminothiazole sulfonamide (8) | DPPH | IC50 | 109.73 µM | [17] |

| 2-aminothiazole sulfonamide (10) | DPPH | % Scavenging (300 µg/mL) | 70.29% | [17] |

| 2-aminothiazole sulfonamide (10) | DPPH | IC50 | 484.25 µM | [17] |

| Quinazolinone (3a) | DPPH | IC50 | 0.191 ± 0.0099 mM | [18] |

| Quinazolinone (3g) | DPPH | IC50 | 0.165 ± 0.0057 mM | [18] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Materials:

-

This compound compounds

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Standard antioxidant (e.g., Ascorbic acid, α-tocopherol)

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix various concentrations of the this compound compounds with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of this compound compounds. The presented data and protocols, derived from studies on closely related thiazole derivatives, highlight the potential of this chemical class in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The visualization of key pathways and workflows aims to facilitate a better understanding of the underlying mechanisms and experimental designs. Further research is warranted to synthesize and screen a broader range of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. ijast.thebrpi.org [ijast.thebrpi.org]

- 15. Thiazolo-pyrones as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

In Silico Modeling of Thiazosulfone-Target Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to investigate the interactions between thiazosulfone-containing compounds and their biological targets. Thiazosulfones, a class of organic compounds characterized by a sulfur- and nitrogen-containing heterocyclic ring system with a sulfone group, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial effects. Understanding the molecular mechanisms underlying these activities is crucial for the rational design and development of novel therapeutic agents. In silico modeling offers a powerful and cost-effective approach to elucidate these interactions at an atomic level, predict binding affinities, and guide further experimental studies.

This guide details the key computational techniques, presents relevant quantitative data in a structured format, and provides step-by-step experimental protocols for the methodologies cited. Furthermore, it includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.

This compound Compounds and Their Biological Targets

In the context of this guide, "thiazosulfones" encompass a range of related chemical scaffolds, including thiazolidin-4-one sulfones and thiazole sulfonamides. These compounds have been investigated for their inhibitory effects on various protein targets implicated in disease pathogenesis. Key examples from the literature are summarized below.

Table 1: this compound Derivatives and their Investigated Biological Targets

| Compound Class | Specific Derivative(s) | Biological Target | Therapeutic Area | Reference |

| Thiazolidin-4-one Sulfone | Compound 68 | Not explicitly identified; potent inhibitor of osteosarcoma cell proliferation. | Cancer | [1] |

| Thiazole Sulfonamides | N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine | Epidermal Growth Factor Receptor (EGFR) | Cancer | [2] |

| Thiazole Sulfonamides | Thiadiazole-sulfonamide derivatives | Epidermal Growth Factor Receptor (EGFR), Carbonic Anhydrase IX (CA-IX) | Cancer | [3] |

| Thiazole Derivatives | Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) | DNA Topoisomerase IIα and IIβ | Cancer | [4] |

| Thiazolopyrimidines | Compound 4c | DNA Topoisomerase II | Cancer | [5] |

Quantitative Analysis of this compound-Target Interactions

The following tables summarize the quantitative data from various in silico and in vitro studies, providing insights into the potency and binding characteristics of different this compound derivatives.

Table 2: In Vitro Activity of this compound Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 68 (Thiazolidin-4-one Sulfone) | Osteosarcoma cells | 0.217 | [1] |

| N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine | MCF-7 (Breast Cancer) | 1.24 | [2] |

| N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazine | HepG2 (Liver Cancer) | 3.61 | [2] |

| Compound 14 (Thiadiazole-sulfonamide) | MDA-MB-231 (Breast Cancer) | 5.78 | |

| Compound 14 (Thiadiazole-sulfonamide) | MCF-7 (Breast Cancer) | 8.05 | |

| Compound 4c (Thiazolopyrimidine) | DNA Topoisomerase II | 0.23 | [5] |

| Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) | HepG-2 (Liver Cancer) | 14.05 (µg/mL) | [4] |

| Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) | MCF-7 (Breast Cancer) | 17.77 (µg/mL) | [4] |

Table 3: In Silico Binding Affinity of this compound Derivatives

| Compound | Target | Docking Score (kcal/mol) | Estimated Kᵢ (µM) | Reference |

| Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) | DNA Topoisomerase IIβ | -4.05 | 2.8 | [4] |

| Rubidazone | DNA Topoisomerase II | -32.894 | Not Reported | [6] |

| Daunorubicin | DNA Topoisomerase II | -26.231 | Not Reported | [6] |

| m-AMSA | DNA Topoisomerase II | -25.022 | Not Reported | [6] |

| Mitoxantrone | DNA Topoisomerase II | -25.843 | Not Reported | [6] |

Signaling Pathways of this compound Targets

The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is essential for contextualizing the mechanism of action of these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[7]

DNA Topoisomerase IIα (TOP2A) Function

DNA topoisomerase IIα is a nuclear enzyme crucial for managing DNA topology during replication, transcription, and chromosome segregation.[8] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thereby resolving tangles and supercoils.[9]

Rho GTPase Signaling Pathway

The Rho family of small GTPases acts as molecular switches that regulate a wide array of cellular processes, including cytoskeletal organization, cell polarity, and cell migration.[10] Their activity is tightly controlled by cycling between an active GTP-bound state and an inactive GDP-bound state.[11]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments used in the study of this compound-target interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual compound libraries and to propose binding modes.

Protocol using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of the this compound compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).

-

Assign partial charges and define rotatable bonds using ADT.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for docking by specifying the center and dimensions of a grid box that encompasses the binding site of the receptor. This can be done in ADT by centering the grid on a co-crystallized ligand or by identifying putative binding pockets.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Run the AutoDock Vina simulation from the command line.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes.

Protocol using GROMACS:

-

System Preparation:

-

Generate the topology and parameter files for the protein using a force field (e.g., AMBER, CHARMM).

-

Generate the topology and parameter files for the this compound ligand, often requiring the use of tools like Antechamber or a parameterization server.

-

Combine the protein and ligand into a single complex.

-

Place the complex in a simulation box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove steric clashes and relax the structure.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant. Restrain the positions of the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) ensemble: Adjust the pressure of the system to the desired value while maintaining the temperature. Continue to restrain the heavy atoms.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

-

Binding Free Energy Calculation (MM/PBSA and MM/GBSA)

Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.

Protocol using Amber's MMPBSA.py:

-

Generate Trajectory:

-

Perform an MD simulation of the protein-ligand complex as described in the previous section.

-

-

Prepare Topology Files:

-

Create separate topology files for the complex, the receptor, and the ligand.

-

-

Run MMPBSA.py:

-

Use the MMPBSA.py script from the AmberTools suite.

-

Provide the topology files and the trajectory file as input.

-

Specify the calculation parameters in an input file, including the frames to be analyzed, the Poisson-Boltzmann or Generalized Born solver to be used, and the salt concentration.

-

-

Analyze Results:

-

The output will provide the binding free energy, decomposed into its constituent terms (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for the identification of the key energetic contributions to binding.

-

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery.

General Protocol:

-

Input Compound Structure:

-

Provide the 2D or 3D structure of the this compound compound in a suitable format (e.g., SMILES, SDF).

-

-

Use ADMET Prediction Software/Web Servers:

-

Utilize online platforms (e.g., SwissADME, pkCSM) or standalone software to predict various ADMET properties.

-

These tools employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

-

-

Analyze Predicted Properties:

-

Evaluate key parameters such as:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Conclusion

In silico modeling plays an indispensable role in modern drug discovery and development. For this compound derivatives, these computational techniques provide a powerful lens through which to investigate their interactions with biological targets at the molecular level. By combining methods such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a deeper understanding of the structure-activity relationships of these compounds, predict their binding affinities, and assess their potential as therapeutic agents. This technical guide offers a foundational framework for employing these methods, with the aim of accelerating the discovery and optimization of novel this compound-based drugs.

References

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein-Ligand Complex [mdtutorials.com]

- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein-Ligand Complex [mdtutorials.com]

- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thiazosulfone Analogs as Promising Lead Compounds in Oncology: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of thiazosulfone derivatives, a promising class of compounds with significant potential as lead structures in the development of novel anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. It consolidates key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways associated with the therapeutic action of these compounds.

Introduction: The Therapeutic Potential of the this compound Scaffold

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] When integrated with a sulfonamide or sulfone moiety, the resulting this compound derivatives exhibit a wide range of biological activities, with particularly noteworthy anticancer properties.[3][4] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival, by modulating key signaling pathways.[3][5] This guide will focus on two prominent examples of this compound analogs that have demonstrated significant preclinical anticancer activity: a thiazole-sulfonamide hybrid and a thiazolidin-4-one sulfone derivative.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of a Thiazole-Sulfonamide Hybrid (Compound 7) [6][7][8]

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colorectal Cancer | 0.98 |

| A549 | Lung Cancer | Not Reported |

| 786-O | Renal Cancer | Not Reported |

| MCF-7 | Breast Cancer | Not Reported |

| WI-38 | Normal Fibroblast | Low Toxicity |

Table 2: Cytotoxic Activity of a Thiazolidin-4-one Sulfone Derivative (Compound 68) [9]

| Cell Line | Cancer Type | IC50 (µM) |

| Osteosarcoma Cells | Osteosarcoma | 0.217 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of this compound derivatives, enabling researchers to replicate and build upon these findings.

General Synthesis of 2-Aminothiazole Sulfonamide Derivatives

A common synthetic route to 2-aminothiazole sulfonamides involves the sulfonylation of a 2-aminothiazole core.[10][11]

Materials:

-

2-aminothiazole

-

Appropriate sulfonyl chloride

-

Sodium carbonate

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for elution)

Procedure:

-

A mixture of 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.[10]

-

The reaction progress is monitored by TLC.[10]

-

Upon completion, distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL).[10]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[10]

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final 2-aminothiazole sulfonamide derivative.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard primary screen for cytotoxic compounds.[3][5]

Materials:

-

This compound derivative compounds

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)[5]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]

-

MTT solution (5 mg/mL in PBS)[5]

-

Dimethyl sulfoxide (DMSO)[5]

-

96-well plates[5]

-

Microplate reader[5]

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Compound Treatment: Serial dilutions of the this compound derivatives are prepared in the complete growth medium. The medium in each well is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included. The final DMSO concentration should not exceed 0.5%.[5]

-

Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.[5]

-

MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[5]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and proliferation.[3][6] Several thiazole-based compounds have been identified as inhibitors of this pathway.[3][6] Inhibition can occur at different nodes within the pathway, leading to the downstream suppression of protein synthesis and cell growth, and the induction of apoptosis.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]

- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathways of Natural Thiazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products containing the thiazole ring exhibit a remarkable range of biological activities, making them a fertile ground for drug discovery and development.[1][2][3] From the potent anticancer properties of Epothilone and Bleomycin to the diverse bioactivities of marine-derived alkaloids, the thiazole moiety is a key pharmacophore.[1][4][5] Understanding the intricate biosynthetic pathways that construct these complex molecules is paramount for their targeted production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles and experimental methodologies used to investigate the biosynthesis of natural thiazole alkaloids, with a focus on Non-Ribosomal Peptide Synthetases (NRPSs), which are central to the assembly of many of these compounds.

Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis of many complex thiazole alkaloids is orchestrated by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[6] These enzymatic assembly lines are responsible for the stepwise condensation of amino acid precursors, including the critical cysteine residue that forms the thiazole ring. A typical NRPS module dedicated to the incorporation of an amino acid and its potential modification is composed of several key domains:

-

Adenylation (A) Domain: This domain is the "gatekeeper" of the NRPS. It selects a specific amino acid from the cellular pool and activates it as an aminoacyl-adenylate at the expense of ATP.[6]

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the PCP/T domain, tethering it as a thioester.[6]

-

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the growing peptide chain attached to the PCP domain of the preceding module.

-

Heterocyclization (Cy) Domain: In modules that incorporate cysteine (or serine/threonine), the C domain is often replaced by a Cy domain. This specialized domain first catalyzes the condensation reaction and then facilitates the intramolecular cyclodehydration of the cysteine side chain, forming a thiazoline ring.

-

Oxidase (Ox) Domain: Following the formation of the thiazoline ring, an Ox domain, which is often FMN-dependent, catalyzes the oxidation of the thiazoline to the aromatic thiazole.

-

Thioesterase (TE) Domain: The final domain in the NRPS assembly line is typically a TE domain, which releases the fully assembled peptide chain, often through cyclization or hydrolysis.

Visualizing the NRPS Thiazole Formation Pathway

Caption: Generalized NRPS pathway for thiazole ring formation.

Case Study 1: Epothilone Biosynthesis

Epothilones are a class of 16-membered macrolides with potent anticancer activity, originally isolated from the myxobacterium Sorangium cellulosum.[7][8] Their biosynthesis is a prime example of a hybrid Polyketide Synthase (PKS)-NRPS system. The thiazole moiety of epothilone is derived from cysteine and an acetyl-CoA starter unit.[7]

The initiation of epothilone biosynthesis involves the EpoA (a PKS module) and EpoB (an NRPS module) proteins.[4] The acyl carrier protein (ACP) domain of EpoA is loaded with an acetyl group from acetyl-CoA. The EpoB protein contains a cyclization (Cy), adenylation (A), oxidase (Ox), and peptidyl carrier protein (PCP) domain. The A domain of EpoB activates L-cysteine and tethers it to the PCP domain. The Cy domain then catalyzes the condensation of the acetyl group from EpoA's ACP onto the amino group of the cysteine on EpoB's PCP, followed by cyclodehydration to form a methylthiazoline ring. Finally, the Ox domain oxidizes the thiazoline to the methylthiazole, which serves as the starter unit for the subsequent polyketide chain elongation.[4][9]

Quantitative Data on Epothilone Biosynthesis

While comprehensive kinetic data for all enzymes in the epothilone pathway are not fully available in the public domain, studies on reconstituted systems have provided valuable insights.

| Parameter | Value | Organism/System | Reference |

| Epothilone B Yield | 21.5 µg/g biomass | Aspergillus fumigatus (endophyte) | [10] |

| Epothilone B Yield (Optimized) | 54.4-60.1 µg/g biomass | Aspergillus fumigatus (optimized culture) | [10] |

| Epothilone C Yield (Engineered) | 1.8-fold increase | Schlegelella brevitalea (engineered) | [11] |

| Epothilone D:C Ratio (Engineered) | 4.6:1 | Schlegelella brevitalea (engineered) | [11] |

| EpoB(Cy) Apparent Km for EpoA(ACP) | Not explicitly quantified | In vitro reconstituted EpoB and EpoA fragments | [9] |

| EpoB(Cy) Apparent kcat | Not explicitly quantified | In vitro reconstituted EpoB and EpoA fragments | [9] |

Experimental Workflow: In Vitro Reconstitution of the Epothilone Starter Unit

Caption: Workflow for the in vitro reconstitution of the epothilone thiazole starter unit.

Case Study 2: Bleomycin Biosynthesis

Bleomycin is a glycopeptide antibiotic used in cancer chemotherapy, produced by Streptomyces verticillus.[12][13] Its complex structure includes a bithiazole moiety, the biosynthesis of which is a fascinating example of NRPS-mediated thiazole formation. The bleomycin biosynthetic gene cluster encodes a series of NRPS and PKS enzymes. The bithiazole is assembled by the BlmIV and BlmIII NRPS modules.[13] Similar to epothilone biosynthesis, the process involves the activation of cysteine by an A domain, loading onto a PCP domain, followed by condensation, cyclodehydration by a Cy domain, and oxidation by an Ox domain to form the thiazole rings.[13]

Quantitative Data on Bleomycin Biosynthesis

Quantitative data on the kinetics of the individual enzymes in the bleomycin pathway is limited. However, studies involving precursor incorporation and analysis of intermediates provide insights into the process.

| Parameter | Observation | Organism/System | Reference |

| Precursor Incorporation | Isotope-labeled precursors confirmed the origin of the BLM aglycone from nine amino acids, acetate, and two methyl groups. | Streptomyces verticillus | [14] |

| Intermediate Identification | Isolation and structural determination of biosynthetic intermediates like P-3A, P-4, P-5, and P-6m. | Streptomyces verticillus | [14] |

| Engineered Production | In-frame deletion of blmD resulted in the production of the intermediate decarbamoyl-BLM. | Streptomyces verticillus SB5 | [12] |

Experimental Protocols

Isotopic Labeling of Microbial Cultures for Biosynthetic Pathway Elucidation

Objective: To determine the precursor molecules of a natural thiazole alkaloid by feeding stable isotope-labeled compounds to the producing microorganism and analyzing their incorporation into the final product.

Materials:

-

Producing microorganism (e.g., Sorangium cellulosum for epothilone, Streptomyces verticillus for bleomycin)

-

Appropriate culture medium (e.g., M9 minimal medium)[15][16]

-

Stable isotope-labeled precursors (e.g., [1-¹³C]-acetate, [¹⁵N]-cysteine, [U-¹³C₆]-glucose)

-

Unlabeled precursors (for control cultures)

-

Sterile culture flasks and incubator

-

Centrifuge

-

Solvents for extraction (e.g., ethyl acetate, methanol)

-

HPLC-MS system for analysis

Protocol:

-

Prepare Cultures: Inoculate the producing microorganism into a suitable liquid culture medium. For defined labeling, a minimal medium is preferred.[15][16]

-

Precursor Feeding:

-

Experimental Culture: To the experimental culture, add the stable isotope-labeled precursor at a predetermined concentration. The timing of addition can be critical and may need to be optimized (e.g., at the beginning of the exponential growth phase).

-

Control Culture: To a parallel control culture, add the same concentration of the corresponding unlabeled precursor.

-

-

Incubation: Incubate the cultures under optimal growth conditions (temperature, shaking) for a period sufficient for the production of the target thiazole alkaloid.

-

Harvesting and Extraction:

-

Harvest the microbial cells by centrifugation.

-

Extract the secondary metabolites from the culture broth and/or the cell pellet using appropriate organic solvents.

-

-

Analysis by HPLC-MS:

-

Analyze the extracts from both the labeled and unlabeled cultures by HPLC-MS.

-

Compare the mass spectra of the target thiazole alkaloid from the two cultures. An increase in the mass corresponding to the incorporation of the stable isotope(s) in the experimental sample confirms that the labeled precursor is part of the biosynthetic pathway.[17]

-

Visualizing the Isotopic Labeling Workflow

Caption: Experimental workflow for isotopic labeling studies.

In Vitro Reconstitution of NRPS Thiazole Formation

Objective: To biochemically characterize the function of NRPS domains involved in thiazole formation by reconstituting the pathway in vitro using purified components.

Materials:

-

Expression vectors containing the genes for the NRPS domains of interest (e.g., A, PCP, Cy, Ox domains)

-

E. coli expression host (e.g., BL21(DE3))

-

Protein purification system (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography)

-

Sfp phosphopantetheinyl transferase (for converting apo-PCP to holo-PCP)

-

ATP, Coenzyme A (CoA), L-cysteine

-

Buffer solutions (e.g., Tris-HCl with MgCl₂)

-

HPLC-MS system for product analysis

Protocol:

-

Protein Expression and Purification:

-

Clone the genes for the individual NRPS domains or modules into expression vectors.

-

Overexpress the proteins in E. coli.

-

Purify the proteins to homogeneity using appropriate chromatography techniques.

-

-

Conversion of Apo-PCP to Holo-PCP:

-

Incubate the purified apo-PCP domain (or a module containing it) with CoA and purified Sfp enzyme in the presence of Mg²⁺ to transfer the phosphopantetheinyl arm.

-

-

Adenylation and Loading:

-

In a reaction mixture containing the purified A domain, holo-PCP domain, L-cysteine, and ATP, incubate to allow the activation and loading of cysteine onto the PCP domain.

-

-

Condensation, Cyclization, and Oxidation:

-

To the reaction mixture containing cysteinyl-S-PCP, add the purified Cy and Ox domains, along with the upstream acyl donor (e.g., acyl-S-ACP).

-